Cas no 1077-11-8 (Benzeneethanaminium,N,N,N-trimethyl-, iodide (1:1))

Benzeneethanaminium,N,N,N-trimethyl-, iodide (1:1) structure
1077-11-8 structure
Product Name:Benzeneethanaminium,N,N,N-trimethyl-, iodide (1:1)
Numero CAS:1077-11-8
MF:C11H18IN
MW:291.171795368195
CID:187777
PubChem ID:14107
Update Time:2025-04-19

Benzeneethanaminium,N,N,N-trimethyl-, iodide (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanaminium,N,N,N-trimethyl-, iodide (1:1)
    • trimethyl(2-phenylethyl)azanium,iodide
    • 2-Phenyl-ethyl-trimethylammonium-iodid
    • AMMONIUM, PHENETHYLTRIMETHYL-, IODIDE
    • Ammonium, trimethylphenethyl-, iodide
    • Benzeneethanaminium,N,N-trimethyl-, iodide
    • NSC1848
    • Phenethyl-trimethylammonium Iodid
    • Phenethyl-trimethylammonium iodide
    • SureCN8978030
    • trimethyl(phenethyl)ammonium iodide
    • Trimethyl-phenaethyl-ammonium, Jodid
    • trimethyl-phenethyl-ammonium, iodide
    • DTXSID80910496
    • NSC42282
    • beta-Phenylethyl-trimethylammonium iodide
    • N,N,N-Trimethyl-2-phenylethan-1-aminium iodide
    • SCHEMBL8978030
    • 3NQK3F99HH
    • Trimethylphenethylammonium iodide
    • CHEMBL1973143
    • 1077-11-8
    • NSC 42282
    • NSC-42282
    • NSC 1848
    • Benzeneethanaminium, N,N,N-trimethyl-, iodide (1:1)
    • NSC-1848
    • Benzeneethanaminium, N,N,N-trimethyl-, iodide
    • Inchi: 1S/C11H18N.HI/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1
    • Chiave InChI: OFZAYFUSFITYES-UHFFFAOYSA-M
    • Sorrisi: [I-].[N+](C)(C)(C)CCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 164.14404
  • Massa monoisotopica: 291.048393
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 118
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0

Proprietà sperimentali

  • PSA: 0
  • LogP: -1.06070
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD